N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
Description
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a trisubstituted purine derivative featuring a cyclopropyl group at the N9 position, a 4-chloro-3-fluorophenylamine substituent at C6, and a hydrogen atom at C2. The halogenated aryl group at C6 introduces electron-withdrawing effects, which may influence binding affinity in biological targets.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCYHGAPYPQJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-3-fluoroaniline and cyclopropylamine.
Formation of Purine Ring: The purine ring system is constructed through a series of cyclization reactions involving the key intermediates.
Substitution Reactions: The 4-chloro-3-fluorophenyl group is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the cyclopropyl group to the purine ring system under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular signaling pathways.
Pathway Inhibition: Blocking key signaling pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Substituent Analysis at Key Positions
The table below compares substituents at N9, C6, and C2 positions across purine analogs:
Key Observations :
- N9 Position : Cyclopropyl (target compound) provides a balance between steric bulk and metabolic stability. Methyl () and isopropyl () groups are more flexible but may be prone to oxidative metabolism.
- C2 Position : Chlorine substitution () is common and may improve binding affinity in kinase inhibitors, whereas the target compound’s unsubstituted C2 could reduce steric hindrance.
Biological Activity
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. Its structure features a purine ring system substituted with a 4-chloro-3-fluorophenyl group and a cyclopropyl group, which may enhance its biological activity and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of this compound is attributed to its interactions with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit the activity of enzymes involved in various cellular processes.
- Receptor Modulation: The compound may modulate specific receptors, altering cellular signaling pathways.
- Pathway Inhibition: It blocks key signaling pathways critical for cell proliferation and survival.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are associated with inflammatory responses .
- Anticancer Activity: The compound's unique substituents may enhance its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of purine derivatives, this compound was found to significantly reduce nitric oxide production in LPS-induced macrophages. The IC50 value was reported at 6.4 μM, demonstrating its potency compared to other compounds . Additionally, it reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Study 2: Cancer Cell Proliferation
Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability and proliferation rates in various cancer models. The mechanism involved the inhibition of CDK2, which plays a crucial role in cell cycle regulation .
Data Table: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
